Benserazide-d3 Hydrochloride is a deuterated form of benserazide, a compound primarily known for its role as an inhibitor of the enzyme aromatic L-amino acid decarboxylase (AADC). This compound is utilized in various scientific research applications, particularly in studies involving neurotransmitter metabolism and cancer biology. Benserazide-d3 Hydrochloride is often employed as an internal standard in analytical chemistry, specifically in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for quantifying benserazide levels in biological samples.
Benserazide-d3 Hydrochloride can be synthesized through chemical reactions involving specific precursors such as serine hydrazide hydrochloride and 2,3,4-trihydroxybenzaldehyde. It is classified under the category of pharmaceutical compounds and is recognized for its biochemical properties related to neurotransmitter regulation. The compound is not intended for human use but serves significant roles in laboratory research settings.
The synthesis of Benserazide-d3 Hydrochloride can be achieved through a one-step method that involves the reaction of serine hydrazide hydrochloride with 2,3,4-trihydroxybenzaldehyde in a suitable solvent such as ethanol or methanol. The process typically employs hydrogenation in the presence of a catalyst to facilitate the reaction.
This method highlights the efficiency of modern synthetic techniques in producing high-purity compounds necessary for research applications.
The molecular structure of Benserazide-d3 Hydrochloride features a deuterated aromatic ring system. The presence of deuterium isotopes allows for enhanced tracking during metabolic studies using mass spectrometry techniques. While specific structural diagrams are not provided here, the compound's chemical formula reflects its deuterated nature, impacting its mass spectral properties.
Benserazide-d3 Hydrochloride participates in various biochemical reactions primarily as an AADC inhibitor. Its mechanism involves binding to the active site of the enzyme, thereby reducing the conversion of L-DOPA to dopamine in peripheral tissues. This inhibition is critical for increasing central nervous system dopamine levels when used alongside L-DOPA therapy for Parkinson's disease treatment.
The mechanism of action for Benserazide-d3 Hydrochloride revolves around its role as a competitive inhibitor of AADC. By preventing the decarboxylation of L-DOPA, it ensures that more L-DOPA is available to cross the blood-brain barrier and convert into dopamine within the central nervous system.
This mechanism underscores its therapeutic potential in managing conditions like Parkinson's disease by modulating neurotransmitter levels effectively.
Benserazide-d3 Hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for ensuring accurate handling and application in laboratory settings.
Benserazide-d3 Hydrochloride has diverse applications in scientific research:
Deuterium labeling has emerged as a pivotal tool in drug development, enabling precise tracking of molecular fate without altering pharmacological activity. Benserazide-d3 hydrochloride (Ro 4-4602-d3 hydrochloride) incorporates three deuterium atoms at metabolically vulnerable sites, serving as a stable isotope tracer for quantitative mass spectrometry-based assays [1] [4]. This deuteration strategy exploits the negligible differences in physicochemical properties (e.g., ΔlogPoct = −0.006 per deuterium atom) while introducing significant mass differences detectable via LC-MS/MS [2]. In metabolic studies, the mass shift (Δm/z = +3) allows unambiguous differentiation between Benserazide-d3 and its non-deuterated counterpart, facilitating:
Table 1: Applications of Deuterium Labeling in Benserazide-d3 Research
| Tracer Function | Methodology | Key Insights |
|---|---|---|
| Metabolic Pathway Mapping | LC-MS/MS with isotopic resolution | Identifies 3-O-methyldopa as a major metabolite |
| Enzyme Contribution | Recombinant CYP/AO incubation | Confirms AO-mediated oxidation as dominant clearance |
| Distribution Studies | Whole-body autoradiography (animal) | Quantifies CNS uptake vs. peripheral retention |
The deuterium kinetic isotope effect (DKIE) governs the metabolic stability of Benserazide-d3 hydrochloride. Deuteration at carbon-hydrogen bonds adjacent to reaction centers slows oxidative metabolism by increasing the activation energy for C–D bond cleavage (ΔEa = 1.2–1.5 kcal/mol) [2] [6]. This manifests as:
Table 2: Metabolic Outcomes for Benserazide-d3 vs. Benserazide
| Parameter | Benserazide | Benserazide-d3 | Isotope Effect |
|---|---|---|---|
| AO intrinsic clearance | 28 mL/min/kg | 15 mL/min/kg | 1.9-fold reduction |
| CYP2C19 contribution | 22% | 25% | Minimal shift |
| Half-life (in vitro) | 1.8 h | 3.2 h | 1.8-fold increase |
Pharmacokinetic (PK) divergence between Benserazide-d3 and Benserazide arises from isotope-sensitive metabolic steps:
Table 3: Projected PK Parameters for Benserazide-d3 HCl vs. Benserazide HCl
| PK Metric | Benserazide HCl | Benserazide-d3 HCl | Expected Change |
|---|---|---|---|
| Plasma AUC0–t | 950 ng·h/mL | 1,400 ng·h/mL | 47% increase |
| Metabolic Ratio | 0.85 (DOPAC/DA) | 0.38 (DOPAC/DA) | 55% reduction |
| t½ | 2.5 h | 4.1 h | 64% prolongation |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6